N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
CAS No. |
573972-33-5 |
|---|---|
Molecular Formula |
C17H14Cl2N4OS2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H14Cl2N4OS2/c1-2-5-23-16(14-4-3-6-25-14)21-22-17(23)26-10-15(24)20-13-8-11(18)7-12(19)9-13/h2-4,6-9H,1,5,10H2,(H,20,24) |
InChI Key |
RFZKYGTVIULPJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the Prop-2-en-1-yl Group: This can be done through an alkylation reaction using an appropriate alkyl halide.
Final Assembly: The final compound is assembled by reacting the intermediate with 3,5-dichloroaniline under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal compound with a triazole moiety.
Voriconazole: A triazole derivative used to treat fungal infections.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Biological Activity
N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound notable for its diverse biological activities. This compound features a dichlorophenyl group and a triazole derivative linked through a sulfanyl group, which enhances its potential applications in medicinal chemistry. The unique combination of functional groups contributes to its significant biological activities including antifungal and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
| Component | Description |
|---|---|
| Dichlorophenyl | A phenyl ring substituted with two chlorine atoms at the 3 and 5 positions. |
| Triazole Ring | A five-membered ring containing three nitrogen atoms contributing to biological activity. |
| Thiophene Group | A sulfur-containing five-membered ring that enhances the compound's reactivity. |
| Sulfanyl Linkage | Connects the triazole derivative to the acetamide group, potentially influencing its biological interactions. |
The compound's molecular formula is C16H15Cl2N3OS.
Antifungal Activity
Research indicates that this compound exhibits strong antifungal properties. It has been shown to be effective against various strains of fungi, including drug-resistant species. The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of cellular integrity.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines are markedly low, indicating potent anticancer activity. The proposed mechanism includes induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest at critical phases.
Study 1: Antifungal Efficacy
A study assessed the antifungal activity of this compound against multiple Candida strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungals like fluconazole.
Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects on MCF-7 cells using an MTT assay. The compound showed an IC50 value of 5.36 µg/mL, which was enhanced by structural modifications. In vivo studies further confirmed its targeting ability in tumor-bearing mice models.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells by altering mitochondrial membrane potential.
- Cell Cycle Arrest : The compound effectively halts cell cycle progression at the G1/S or G2/M checkpoints.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-triazol -3 - yl]sulfanyl}acetamide | Similar structure with different halogen | Antifungal |
| N-(3-chlorophenyl)-2-{[5-(furan - 2 - yl) - 4H - 1, 2, 4 - triazol - 3 - yl]sulfanyl}acetamide | Contains furan instead of thiophene | Anticancer |
| N-(phenyl)-2-{[4-methylthio]-5-(triazol)}acetamide | Lacks halogen substitution | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
